![molecular formula C21H24N2O3S B7719495 N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7719495.png)
N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoline moiety, a sulfonamide group, and a butyl chain, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-hydroxyquinoline with an appropriate alkylating agent to introduce the butyl group. This is followed by the sulfonation of the benzene ring using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide
Uniqueness
N-BUTYL-N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoline moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-13-23(27(25,26)19-11-9-16(2)10-12-19)15-18-14-17-7-5-6-8-20(17)22-21(18)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHOWLAQZSEGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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